molecular formula C12H14FN B2658314 2-(tert-Butyl)-5-fluoro-1H-indole CAS No. 900640-44-0

2-(tert-Butyl)-5-fluoro-1H-indole

Cat. No.: B2658314
CAS No.: 900640-44-0
M. Wt: 191.249
InChI Key: ZNVBYUBGAKSMIV-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-fluoro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of the tert-butyl and fluoro groups in this compound imparts unique chemical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-fluoro-1H-indole typically involves the introduction of the tert-butyl and fluoro groups onto the indole ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with indole in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorination can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-fluoro-1H-indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI) in acetone

Major Products Formed

The major products formed from these reactions include various substituted indoles, carbonyl compounds, and reduced indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(tert-Butyl)-5-fluoro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The presence of the fluoro group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-5-fluoro-1H-indole is unique due to the combined presence of the tert-butyl and fluoro groups, which impart distinct steric and electronic properties. These modifications enhance its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBYUBGAKSMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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